5-Phenyl-pentanenitrile
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Overview
Description
5-Phenylpentanenitrile is an organic compound with the molecular formula C11H13N. It is a nitrile derivative, characterized by the presence of a phenyl group attached to a pentanenitrile chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylpentanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5-phenylpentan-1-ol with a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding 5-phenylpentanenitrile . Another method involves the nucleophilic substitution reaction of 5-phenylpentyl bromide with sodium cyanide (NaCN) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, 5-phenylpentanenitrile can be produced using continuous flow reactors to ensure high yield and purity. The process typically involves the use of robust catalysts and optimized reaction conditions to facilitate the conversion of starting materials to the desired nitrile compound .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpentanenitrile undergoes various chemical reactions, including:
Reduction: Reduction of 5-phenylpentanenitrile using lithium aluminum hydride (LiAlH4) yields 5-phenylpentylamine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO.
Major Products Formed
Hydrolysis: 5-Phenylpentanoic acid.
Reduction: 5-Phenylpentylamine.
Substitution: Various nitrile derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-phenylpentanenitrile involves its interaction with various molecular targets. In biological systems, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components . The nitrile group is known to participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropionitrile: Similar structure but with a shorter carbon chain.
4-Phenylbutyronitrile: Another nitrile derivative with a different carbon chain length.
5-Phenyl-1-pentyne: Contains a triple bond instead of a nitrile group.
Uniqueness
5-Phenylpentanenitrile is unique due to its specific carbon chain length and the presence of a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-phenylpentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCRGNPICGXCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452476 |
Source
|
Record name | 5-PHENYL-PENTANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7726-45-6 |
Source
|
Record name | 5-PHENYL-PENTANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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